- Iron-Catalyzed Direct Julia-Type Olefination of AlcoholsJournal of Organic Chemistry, 2020, 85(15), 9876-9886,
Cas no 95418-58-9 (1-(tert-butoxy)-4-ethenylbenzene)

95418-58-9 structure
商品名:1-(tert-butoxy)-4-ethenylbenzene
1-(tert-butoxy)-4-ethenylbenzene 化学的及び物理的性質
名前と識別子
-
- 4-tert-butoxystyrene
- 1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene
- 4-T-BUTOXYSTYRENE
- 1-tert-Butoxy-4-vinylbenzene
- p-tert-Butoxystyrene
- 4-tert-Butoxystyrene (stabilized with TBC)
- 1-(1,1-Dimethylethoxy)-4-ethenylbenzene (ACI)
- 1-(tert-butoxy)-4-ethenylbenzene
- 1-tert-Butoxy-4-vinylbenzene #
- AKOS008996495
- 4-tert-Butoxystyrene, 99%, contains 200 ppm 4-tert-butylcatechol as inhibitor
- MFCD00145183
- p-t-butoxy styrene
- Z87001635
- p-tertbutoxystyrene
- p-t-butoxystyrene
- SCHEMBL131860
- DTXSID30341978
- B1443
- 95418-60-3
- 95418-58-9
- Benzene, 1-(1,1-dimethylethoxy)-4-ethenyl-
- EN300-18637
-
- インチ: 1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3
- InChIKey: GRFNSWBVXHLTCI-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C1C=CC(C=C)=CC=1
計算された属性
- せいみつぶんしりょう: 176.12000
- どういたいしつりょう: 176.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.936
- ゆうかいてん: -38 ºC
- ふってん: 72-73 ºC (0.1 mmHg)
- フラッシュポイント: 207 ºF
- 屈折率: 1.524
- PSA: 9.23000
- LogP: 3.50690
- ようかいせい: 未確定
1-(tert-butoxy)-4-ethenylbenzene セキュリティ情報
1-(tert-butoxy)-4-ethenylbenzene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
1-(tert-butoxy)-4-ethenylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252087-100g |
4-tert-Butoxystyrene |
95418-58-9 | 98% | 100g |
¥3584.00 | 2024-04-24 | |
Enamine | EN300-18637-2.5g |
1-(tert-butoxy)-4-ethenylbenzene |
95418-58-9 | 95% | 2.5g |
$29.0 | 2023-09-18 | |
Chemenu | CM360638-500g |
1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene |
95418-58-9 | 95%+ | 500g |
$1308 | 2024-07-18 | |
Enamine | EN300-18637-0.25g |
1-(tert-butoxy)-4-ethenylbenzene |
95418-58-9 | 95% | 0.25g |
$19.0 | 2023-09-18 | |
Apollo Scientific | OR315709-5g |
p-tert-Butoxystyrene |
95418-58-9 | 98% | 5g |
£24.00 | 2025-02-19 | |
Enamine | EN300-18637-10.0g |
1-(tert-butoxy)-4-ethenylbenzene |
95418-58-9 | 95% | 10.0g |
$64.0 | 2023-02-08 | |
1PlusChem | 1P0060RI-5g |
1-tert-butoxy-4-vinylbenzene |
95418-58-9 | 95% | 5g |
$38.00 | 2024-04-19 | |
Aaron | AR0060ZU-2.5g |
1-tert-butoxy-4-vinylbenzene |
95418-58-9 | 95% | 2.5g |
$53.00 | 2024-07-18 | |
Aaron | AR0060ZU-500mg |
1-tert-butoxy-4-vinylbenzene |
95418-58-9 | 95% | 500mg |
$52.00 | 2023-12-14 | |
abcr | AB575993-100ml |
4-tert-Butoxystyrene (stabilized with TBC), 98%; . |
95418-58-9 | 98% | 100ml |
€112.00 | 2024-08-02 |
1-(tert-butoxy)-4-ethenylbenzene 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline , Ferrous chloride Solvents: Toluene ; 8 h, 120 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , Tri-o-tolylphosphine Solvents: Acetonitrile
リファレンス
- Improved preparation of 4-tert-butoxystyrene, Japan, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Catalysts: Triphenylphosphine , Aluminum chloride Solvents: Nitromethane ; 2 h, rt → 80 °C
リファレンス
- Preparation of phenenyl compound, China, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Molybdate(42-), triacontakis[μ-(acetato-κO:κO′)]doheptacontaaquaoctacontahecta-μ… Solvents: Dimethyl sulfoxide ; 36 h
リファレンス
- Light driven decarboxylative cross coupling of acrylic acid and iodobenzene using [Mo132] type Keplerate as catalystInorganica Chimica Acta, 2017, 460, 77-82,
合成方法 5
はんのうじょうけん
1.1 Catalysts: sec-Butyllithium Solvents: Tetrahydrofuran ; -78 °C
リファレンス
- Analysis of Homopolymer Distribution in a Polymer Blend Thin Film by Anomalous Grazing Incidence Small-Angle X-ray Scattering at the Bromine K-EdgeMacromolecules (Washington, 2021, 54(1), 488-498,
合成方法 6
はんのうじょうけん
リファレンス
- Photoresist compositions containing substituted organomethyl vinylaryl ether materials, United States, , ,
合成方法 7
合成方法 8
はんのうじょうけん
1.1 Reagents: Potassium bisulfate Catalysts: Tempo ; rt → 130 °C; 100 mm Hg, 130 °C; 130 °C → 180 °C; 180 °C; 30 min, 180 °C; 180 °C → 190 °C
リファレンス
- Novel process for producing styrene compound, China, , ,
合成方法 9
はんのうじょうけん
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 3 h, 0 °C; 0 °C → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 10 °C
リファレンス
- Preparation of 4-tert-butoxystyrene, China, , ,
合成方法 10
合成方法 11
はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 6 h, 60 °C
リファレンス
- Slow release of organoboronic acids in cross-coupling reactions, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: 2-Methyl-2-butanol , Potassium phosphate Catalysts: 1,4-Bis(diphenylphosphino)butane , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Toluene ; rt → 100 °C; 2 h, 100 °C
リファレンス
- Preparation of vinyl compounds using vinyl acetates as vinylation agents, Japan, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-44)-Aquadichloro[4,4′-[(2,6-pyridinediyl-κN)bis(methylene)]bis[morpholine-… Solvents: Toluene ; 12 h, 110 °C
リファレンス
- Nickel(II)-catalyzed direct olefination of benzyl alcohols with sulfones with the liberation of H2Chemical Communications (Cambridge, 2019, 55(43), 6130-6133,
合成方法 14
はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 6 h, 100 °C
リファレンス
- N-(Carboxymethyl)-N-methyl-glycinee-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,,
合成方法 15
はんのうじょうけん
1.1 Reagents: Ethyl bromide , Magnesium Solvents: Tetrahydrofuran
1.2 Catalysts: Manganese dichloride Solvents: Tetrahydrofuran
1.2 Catalysts: Manganese dichloride Solvents: Tetrahydrofuran
リファレンス
- Preparation of biphenyl-free tert-butoxystyrene, Japan, , ,
合成方法 16
はんのうじょうけん
リファレンス
- Site-Selective Alkoxylation of Benzylic C-H Bonds by Photoredox CatalysisAngewandte Chemie, 2020, 59(1), 197-202,
合成方法 17
はんのうじょうけん
リファレンス
- Preparation of p-tert-butoxystyrene as intermediate for drugs, agrochemicals, and monomers, Japan, , ,
合成方法 18
はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 6 h, 100 °C
リファレンス
- N-(Carboxymethyl)-N-methyl-glycinee-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-7,
合成方法 19
はんのうじょうけん
1.1 Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 23 °C; 10 min, 23 °C
1.2 Reagents: Tripotassium phosphate Solvents: Water ; 23 °C; 6 h, 60 °C
1.2 Reagents: Tripotassium phosphate Solvents: Water ; 23 °C; 6 h, 60 °C
リファレンス
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA BoronatesJournal of the American Chemical Society, 2009, 131(20), 6961-6963,
合成方法 20
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, 40 - 50 °C
1.2 Catalysts: Ferrous bromide ; 1 h, 20 - 30 °C
1.2 Catalysts: Ferrous bromide ; 1 h, 20 - 30 °C
リファレンス
- Process for the production of styrene compound, and styrene compound free from biphenyl, United States, , ,
1-(tert-butoxy)-4-ethenylbenzene Raw materials
- chlorovinylmagnesium
- [4-(tert-butoxy)phenyl]methanol
- 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione
- 4-(1,1-Dimethylethoxy)-alpha-methylbenzenemethanol
- 1,3,2-Dioxaborolane, 2-[4-(1,1-dimethylethoxy)phenyl]-
- 1-Bromo-4-tert-butoxybenzene
- p-Chlorostyrene
- Dimethyl sulfone
- 1-tert-Butoxy-4-chlorobenzene
- Tert-Butylmagnesium chloride
- 1-(tert-butoxy)-4-iodobenzene
1-(tert-butoxy)-4-ethenylbenzene Preparation Products
1-(tert-butoxy)-4-ethenylbenzene 関連文献
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
2. Book reviews
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
(CAS:95418-58-9)4-tert-Butoxystyrene

清らかである:99%
はかる:Gram-Ton
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:95418-58-9)1-(tert-butoxy)-4-ethenylbenzene

清らかである:99%
はかる:500g
価格 ($):418.0